Polymer Cross-Linking Reactivity: 1,3-Benzenedithiol Exhibits Superior Reactivity Over Aliphatic Multi-Thiols in Thiol-Michael Addition
In a head-to-head study of thiol cross-linkers for acrylated epoxidized soybean oil (AESO), the reactivity of thiols determined from calorimetric curves followed the order: 1,3-benzenedithiol > pentaerythritol tetra(3-mercaptopropionate) (PETMP) > hexathiolated squalene [1]. This establishes 1,3-benzenedithiol as the most reactive cross-linker in this thiol-Michael addition system. While 1,3-benzenedithiol is a dithiol and not the cyclic thiocarbonate 1,3-benzodithiol-2-one, this data provides strong class-level inference for the superior reactivity of the aromatic dithiol core. The resulting polymer network from 1,3-benzenedithiol exhibited the highest swelling values in both chloroform and toluene, indicating a lower cross-link density or a more flexible network compared to the PETMP-derived material [1]. This performance difference is critical for applications where solvent uptake or network flexibility is a design requirement.
| Evidence Dimension | Reactivity in Thiol-Michael Addition (Calorimetric) |
|---|---|
| Target Compound Data | 1,3-Benzenedithiol: Highest reactivity |
| Comparator Or Baseline | Pentaerythritol tetra(3-mercaptopropionate) (PETMP): Intermediate reactivity; Hexathiolated squalene: Lowest reactivity |
| Quantified Difference | Reactivity order: 1,3-benzenedithiol > PETMP > hexathiolated squalene |
| Conditions | Thiol-Michael addition reaction with acrylated epoxidized soybean oil (AESO) [1] |
Why This Matters
This demonstrates that the aromatic dithiol core, a key structural feature of 1,3-benzodithiol-2-one, confers higher reactivity than common aliphatic polythiols, making it a valuable scaffold for rapid polymer network formation.
- [1] Ostrauskaite, J., et al. (2018). Effect of Selected Thiols on Cross-Linking of Acrylated Epoxidized Soybean Oil and Properties of Resulting Polymers. Polymers, 10(4), 439. View Source
